molecular formula C6H5Br2N B1592478 2,3-Dibromo-6-methylpyridine CAS No. 261373-04-0

2,3-Dibromo-6-methylpyridine

Cat. No. B1592478
M. Wt: 250.92 g/mol
InChI Key: BEAADMGNHFDPOM-UHFFFAOYSA-N
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Description

“2,3-Dibromo-6-methylpyridine” is a chemical compound with the molecular formula C6H5Br2N . It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Synthesis Analysis

The synthesis of “2,3-Dibromo-6-methylpyridine” and its derivatives has been a subject of research in various studies . For instance, one study reported an optimized strategy for the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine . Another study discussed the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to obtain 3-nitropyridine .


Molecular Structure Analysis

The molecular structure of “2,3-Dibromo-6-methylpyridine” consists of a pyridine ring with two bromine atoms and one methyl group attached to it . The molecular weight of this compound is 250.92 g/mol .


Chemical Reactions Analysis

The chemical reactions involving “2,3-Dibromo-6-methylpyridine” are complex and can involve various other compounds. For example, one study reported the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . Another study discussed the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent .


Physical And Chemical Properties Analysis

“2,3-Dibromo-6-methylpyridine” is a solid at room temperature . It has a molecular weight of 250.92 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved sources.

Scientific Research Applications

1. Synthesis of Trifluoromethylpyridines

  • Application Summary: 2,3-Dibromo-6-methylpyridine is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients . TFMP derivatives are primarily used in crop protection from pests .
  • Methods of Application: The specific method of synthesis was not detailed in the source, but it involves the use of 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is synthesized from 2,3-Dibromo-6-methylpyridine .
  • Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

2. Synthesis of Novel Pyridine-Based Derivatives

  • Application Summary: 2,3-Dibromo-6-methylpyridine is used in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction .
  • Methods of Application: The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced these novel pyridine derivatives .
  • Results or Outcomes: The synthesized pyridine derivatives were analyzed using Density Functional Theory (DFT) methods, which described possible reaction pathways and potential candidates as chiral dopants for liquid crystals .

3. Synthesis of Various Compounds

  • Application Summary: 2-Bromo-6-methylpyridine is used in the synthesis of various compounds such as 6,6′-dimethyl-2,2′-bipyridine, 6-methyl-2-pyridyl-2-pyridylmethanone, 2-methyl-6- (trimethylsilyl)-pyridine, and N, N ′-bis- (6-methylpyrid-2-yl)- (1 R,2 R)-1,2- diaminocyclohexane (cydiampy) .

4. Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

  • Application Summary: 2,3-Dibromo-6-methylpyridine is used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors . These inhibitors are being evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .
  • Methods of Application: The synthesis starts from 2-fluoro-4-methylpyridine and involves the production of 2- (2-hydroxyethylsulfanyl)-4- (4-fluorophenyl)-5- (2-aminopyridin-4-yl)imidazole and 2- (2,3-dihydroxypropylsulfanyl)-4- (4-fluorophenyl)-5- (2-aminopyridin-4-yl)imidazole .
  • Results or Outcomes: The overall yield of the synthesis could be increased from 3.6% to 29.4% using this method .

5. Synthesis of Various Compounds

  • Application Summary: 2-Bromo-6-methylpyridine is used in the synthesis of various compounds such as 6,6′-dimethyl-2,2′-bipyridine .

6. Synthesis of 1- [ [ (3,5-dibromo-6-methyl-2-pyridinyl)imino]-methylenyl]-2-naphthalenol and 3,5-dibromo-6-methyl-2-pyridone

  • Application Summary: 2-Amino-3,5-dibromo-6-methylpyridine may be used to synthesize 1- [ [ (3,5-dibromo-6-methyl-2-pyridinyl)imino]-methylenyl]-2-naphthalenol and 3,5-dibromo-6-methyl-2-pyridone .

7. Synthesis of 6,6′-Dimethyl-2,2′-Bipyridine

  • Application Summary: 2-Bromo-6-methylpyridine is used in the synthesis of 6,6′-dimethyl-2,2′-bipyridine .

8. Synthesis of 6-Methyl-2-Pyridyl-2-Pyridylmethanone

  • Application Summary: 2-Bromo-6-methylpyridine is used in the synthesis of 6-methyl-2-pyridyl-2-pyridylmethanone .

9. Synthesis of 1- [ [ (3,5-Dibromo-6-Methyl-2-Pyridinyl)Imino]-Methylenyl]-2-Naphthalenol and 3,5-Dibromo-6-Methyl-2-Pyridone

  • Application Summary: 2-Amino-3,5-dibromo-6-methylpyridine may be used to synthesize 1- [ [ (3,5-dibromo-6-methyl-2-pyridinyl)imino]-methylenyl]-2-naphthalenol and 3,5-dibromo-6-methyl-2-pyridone .

Safety And Hazards

The safety data sheet for a similar compound, “2,5-Dibromo-3-methylpyridine”, indicates that it is toxic if swallowed, causes skin irritation, and causes serious eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, to use only outdoors or in a well-ventilated area, and to wear protective gloves/eye protection/face protection .

properties

IUPAC Name

2,3-dibromo-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAADMGNHFDPOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624278
Record name 2,3-Dibromo-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-6-methylpyridine

CAS RN

261373-04-0
Record name 2,3-Dibromo-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Guo - 2013 - search.proquest.com
The major focus of this thesis involves a new approach to spin-crossover (SCO) in iron (II) dinuclear complexes. In order to acquire SCO properties, a series of novel ligands (L1M, L2M, …
Number of citations: 4 search.proquest.com

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